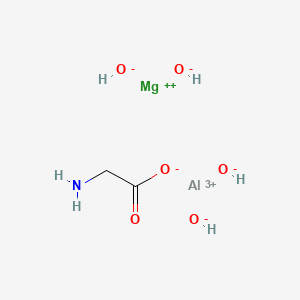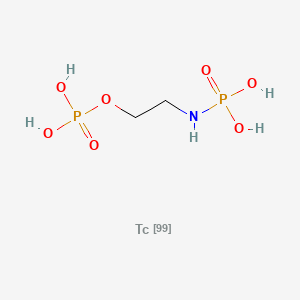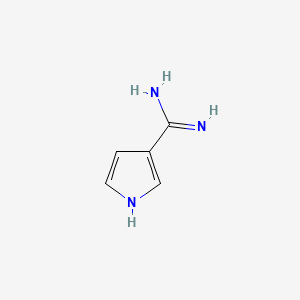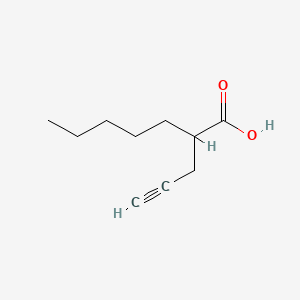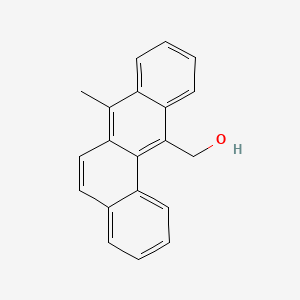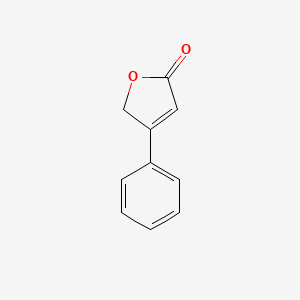
4-フェニルフラン-2(5H)-オン
概要
説明
4-Phenylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenyl group at the 4-position
科学的研究の応用
4-Phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrially relevant compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylfuran-2(5H)-one typically involves the reaction of phenylacetylene with carbon monoxide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation process, forming the furan ring with the phenyl group attached at the 4-position. The reaction conditions often include a solvent such as toluene and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 4-Phenylfuran-2(5H)-one can be achieved through similar carbonylation processes, but with optimized conditions for higher yields and efficiency. This may involve the use of continuous flow reactors and more robust catalysts to handle larger quantities of reactants.
化学反応の分析
Types of Reactions
4-Phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenylfuran-2,3-dione.
Reduction: Reduction of the compound can yield 4-phenylfuran-2(5H)-ol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-Phenylfuran-2,3-dione
Reduction: 4-Phenylfuran-2(5H)-ol
Substitution: Various substituted phenyl derivatives depending on the reagent used.
作用機序
The mechanism by which 4-Phenylfuran-2(5H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Phenylfuran-2-amine: Similar structure but with an amine group instead of a carbonyl group.
4-Phenylfuran-2,3-dione: An oxidized form of 4-Phenylfuran-2(5H)-one.
4-Phenylfuran-2(5H)-ol: A reduced form of 4-Phenylfuran-2(5H)-one.
Uniqueness
4-Phenylfuran-2(5H)-one is unique due to its specific substitution pattern and the presence of a furan ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
IUPAC Name |
3-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHMYDTEVUBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295964 | |
| Record name | 4-phenylfuran-2(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-47-9 | |
| Record name | MLS002703927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylfuran-2(5h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable chemical reaction involving 3-Fluoro-4-phenylfuran-2(5H)-one as a starting material?
A1: [] 3-Fluoro-4-phenylfuran-2(5H)-one can be transformed into 2-[tert-butyl(dimethyl)silyloxy]-3-fluoro-5-methylfuran, a novel fluorinated building block. This transformation highlights the potential of 3-Fluoro-4-phenylfuran-2(5H)-one as a precursor for synthesizing other valuable compounds.
Q2: How are ethyl (E)- and (Z)-4-[tert-butyl(dimethyl)silyloxy]-2-fluoro-4-phenylbut-2-enoates synthesized?
A2: [] These compounds are synthesized from the corresponding 2-hydroxycarbonyl compounds and ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. It's important to note that the acid-catalyzed deprotection of these compounds leads to the displacement of vinylic fluorine, yielding ethyl (E)-2-oxo-4-phenylbut-3-enoate instead of the desired 3-fluoro-4-phenylfuran-2(5H)-one.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
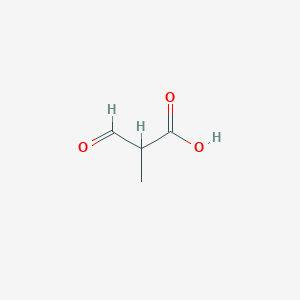
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)
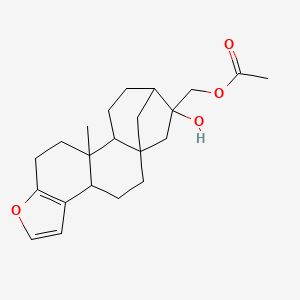
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)
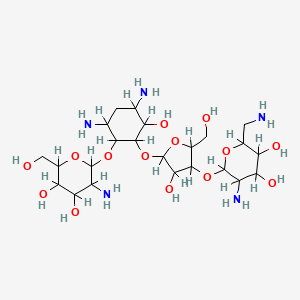

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)

